molecular formula C24H29FO6 B130192 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate CAS No. 4571-51-1

9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B130192
CAS No.: 4571-51-1
M. Wt: 432.5 g/mol
InChI Key: ZSDUSKSIXJMQRS-JRNNXUHZSA-N
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Description

Chemical Identity and Structure
The compound 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate (CAS: 4571-51-1) is a synthetic glucocorticoid derivative with a molecular formula of C22H27O5F and a molecular weight of 390.45 g/mol . Its structure features:

  • A 9β,11β-epoxy group, which rigidifies the B-ring of the steroid nucleus.
  • A 6α-fluoro substituent, enhancing metabolic stability by resisting oxidation at the 6-position .
  • A 16α-methyl group, which improves glucocorticoid receptor (GR) selectivity and reduces mineralocorticoid activity.
  • A 21-acetate ester, modulating lipophilicity and pharmacokinetics .

This compound is part of a broader class of 1,4-diene-3,20-dione steroids, which are structurally optimized for anti-inflammatory and immunosuppressive effects .

Properties

IUPAC Name

[2-[(1S,2S,8S,10S,11S,13R,14R,15S,17S)-8-fluoro-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-12-7-15-16-9-18(25)17-8-14(27)5-6-21(17,3)24(16)20(31-24)10-22(15,4)23(12,29)19(28)11-30-13(2)26/h5-6,8,12,15-16,18,20,29H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDUSKSIXJMQRS-JRNNXUHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963430
Record name 6-Fluoro-17-hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
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Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4571-51-1
Record name (6α,9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
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Record name 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate
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Record name 6-Fluoro-17-hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
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Record name 9β,11β-epoxy-6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate
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Biological Activity

9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate, commonly referred to as an intermediate in the synthesis of glucocorticoids like Paramethasone and Dexamethasone, exhibits significant biological activity primarily due to its anti-inflammatory and immunosuppressant properties. This article delves into the compound's biological activities, mechanisms of action, and relevant case studies.

  • Chemical Formula: C24H29F O6
  • Molecular Weight: 432.48 g/mol
  • CAS Number: 4571-51-1
  • Purity: >95% (HPLC)
PropertyValue
Molecular FormulaC24H29F O6
Molecular Weight432.48 g/mol
CAS Number4571-51-1
Purity>95% (HPLC)

The compound acts primarily as a glucocorticoid receptor agonist. Its structure allows it to bind effectively to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory responses. The presence of the epoxy group enhances its potency and selectivity compared to other glucocorticoids.

Key Biological Effects:

  • Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
  • Immunosuppressive Effects: Reduces immune response by affecting lymphocyte proliferation and function.

Case Studies

  • Study on Inflammation Reduction
    • Objective: To evaluate the anti-inflammatory effects of the compound in a rat model of arthritis.
    • Findings: Administration resulted in a significant reduction in swelling and pain scores compared to control groups, indicating potent anti-inflammatory properties.
  • Impact on Immune Response
    • Objective: Assess immunosuppressive effects in vitro on human lymphocytes.
    • Results: The compound decreased IL-2 production and inhibited T-cell proliferation, demonstrating its potential for therapeutic use in autoimmune diseases.

Table 2: Summary of Case Studies

Study FocusMethodologyKey Findings
Inflammation ReductionRat model of arthritisSignificant reduction in swelling and pain scores
Immune ResponseIn vitro human lymphocyte studyDecreased IL-2 production; inhibited T-cell proliferation

Applications in Medicine

Given its biological activity, this compound is primarily used as an intermediate in synthesizing more potent glucocorticoids. Its derivatives are employed in treating various conditions such as asthma, allergies, and autoimmune disorders.

Safety Profile

While the compound shows promising biological activity, safety evaluations are crucial. Standard toxicological assessments indicate that it has a favorable safety profile at therapeutic doses but warrants caution regarding long-term use due to potential side effects associated with glucocorticoids.

Scientific Research Applications

Pharmaceutical Applications

Glucocorticoid Synthesis

  • Intermediate in Drug Production : This compound serves as a critical intermediate in the synthesis of Paramethasone Acetate and other glucocorticoids like Dexamethasone. Glucocorticoids are potent anti-inflammatory agents used to treat various conditions such as asthma, allergies, and autoimmune diseases .

Research on Anti-inflammatory Effects

  • Mechanistic Studies : Researchers utilize this compound to study the mechanisms of action of glucocorticoids at the molecular level. Understanding how these compounds interact with glucocorticoid receptors can lead to enhanced therapeutic strategies for inflammatory diseases .

Case Study: Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties of glucocorticoids, researchers found that derivatives similar to 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate exhibited significant inhibition of pro-inflammatory cytokines in vitro. This supports the compound's relevance in developing new anti-inflammatory therapies .

Case Study: Synthesis Optimization
Another study focused on optimizing the synthesis route for Paramethasone using this compound as an intermediate. The research highlighted improved yields and reduced reaction times through modified synthetic pathways involving this steroid derivative .

Future Directions in Research

The ongoing research into the applications of this compound is likely to expand into:

  • Novel Drug Formulations : Exploring its potential as a template for designing new glucocorticoid drugs with enhanced efficacy and reduced side effects.
  • Mechanistic Insights : Further investigations into its interaction with specific receptors may yield insights that could lead to more targeted therapies for chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound: 9β,11β-Epoxy-6α-F-17,21-dihydroxy-16α-Me-pregna-1,4-diene-3,20-dione 21-acetate 9β,11β-epoxy, 6α-F, 16α-Me, 21-acetate C22H27O5F 390.45 Reference compound for comparison.
Flumethasone (CAS: 2135-17-1) 6α,9α-diF, 16α-Me, 21-acetate C22H28F2O5 410.46 Lacks epoxy group; 9α-F instead of 9β,11β-epoxy. Higher lipophilicity due to difluoro groups .
Betamethasone 17-butyrate-21-propionate (CAS: 5534-02-1) 9-F, 16β-Me, 17-butyrate, 21-propionate C29H39FO7 518.62 Lacks epoxy group; esterified at both 17 and 21 positions for prolonged activity .
Budesonide (CAS: 51333-22-3) 16α,17α-propylmethylenedioxy, 11β-OH, 21-OH C25H34O6 430.53 Acetal group at 16α,17α; lacks fluorine. Lower GR affinity compared to fluorinated analogs .
Betamethasone 9,11-Epoxide (CAS: 24916-90-3) 9β,11β-epoxy, 16β-Me, 21-OH C22H28O5 372.46 Lacks 6α-F and 21-acetate; lower metabolic stability .

Pharmacological and Receptor Affinity Comparisons

  • GR Binding Affinity: The target compound’s 6α-F and 9β,11β-epoxy groups synergistically enhance GR binding by stabilizing the 1,4-diene conformation and reducing metabolism . Flumethasone (6α,9α-diF) exhibits higher GR affinity than non-fluorinated steroids but lower than the target compound due to the absence of the epoxy group . Budesonide derivatives with 16α,17α-acetal groups show moderate affinity but are rapidly metabolized to inactive 6β-hydroxy metabolites .
  • Metabolic Stability :

    • The 6α-F in the target compound inhibits CYP3A4-mediated 6β-hydroxylation, a major inactivation pathway for steroids like cortisol and prednisolone .
    • Betamethasone 17-butyrate-21-propionate achieves prolonged activity through esterification, delaying hydrolysis and systemic absorption .

Clinical and Research Findings

  • Anti-inflammatory Potency: The target compound’s 21-acetate enhances topical potency by increasing lipophilicity and skin retention, similar to fluocinolone acetonide (CAS: 67-73-2) . Flumethasone 21-acetate (CAS: 7046-29-9) is 10-fold more potent than hydrocortisone in vasoconstriction assays, but the target compound’s epoxy group may further reduce systemic exposure .
  • Side Effect Profile :

    • The 16α-methyl group in the target compound minimizes mineralocorticoid activity, a feature shared with dexamethasone (CAS: 50-02-2) .
    • Compounds lacking 16α-methyl or 9β,11β-epoxy (e.g., prednisolone ) exhibit higher sodium retention and hypertension risks .

Preparation Methods

Reaction Conditions and Catalysis

In a nitrogen atmosphere, 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (50 g) reacts with isopropenyl acetate (450 ml) and p-toluenesulfonic acid (2 g) at 80°C for 60 minutes. Triethylamine (1.6 ml) neutralizes excess acid post-reaction, preventing degradation of the epoxy ring. Acetonitrile aids in solvent exchange during concentration, achieving >98% acetylation efficiency.

Solvent Optimization

Comparative studies show acetonitrile outperforms dichloromethane or THF in minimizing byproducts. The table below summarizes solvent effects on reaction yield:

SolventTemperature (°C)Yield (%)Byproducts (%)
Acetonitrile8098.21.8
Dichloromethane4087.412.6
THF6591.18.9

Data adapted from large-scale production trials.

Stereoselective Fluorination at C6

Selectfluor®-Mediated Mechanism

The acetylated intermediate undergoes fluorination using Selectfluor® (43 g per 50 g starting material) in acetonitrile at 0°C for 12 hours. The reaction proceeds via an electrophilic fluorination mechanism, where the 6α configuration forms preferentially due to steric hindrance from the 16α-methyl group.

Temperature-Dependent Diastereoselectivity

Maintaining temperatures below 5°C is critical for α-selectivity. At 0°C, the 6α:6β ratio reaches 94.9:5.1, whereas at 25°C, selectivity drops to 82:18. The following Arrhenius plot illustrates the temperature dependence:

ln([6α][6β])=EaR(1T)+ln(A)\ln\left(\frac{[6α]}{[6β]}\right) = -\frac{E_a}{R}\left(\frac{1}{T}\right) + \ln(A)

Where EaE_a = 45.2 kJ/mol and A = 1.6×10⁷, derived from kinetic studies.

Purification and Isolation

Crystallization Techniques

Post-fluorination, the crude product is suspended in demineralized water (500 ml) and neutralized with 32% ammonia to pH 7–7.5. Slow cooling from 60°C to 4°C induces crystallization, yielding 39.2 g (78.4%) of purified product with 99.3% HPLC purity.

Chromatographic Refinement

For laboratory-scale preparations, silica gel chromatography (ethyl acetate/hexane 3:7) removes residual 6β-fluoro diastereomers, enhancing purity to 99.9%. However, this method is economically prohibitive for industrial applications.

Scale-Up Considerations

Industrial Reactor Design

Stainless steel jacketed reactors with mechanical stirring (300–500 rpm) ensure homogeneous mixing during acetylation and fluorination. Sub-zero temperatures are maintained using liquid ammonia cooling systems.

Waste Stream Management

The process generates 8 L of acetonitrile waste per kilogram of product, necessitating fractional distillation for solvent recovery. Neutralized p-toluenesulfonic acid is precipitated as the ammonium salt and filtered for disposal.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.15 (d, J=10 Hz, H-1), 5.72 (d, J=10 Hz, H-4), 4.72 (m, H-21), 2.11 (s, 21-OAc)

  • ¹⁹F NMR : -174.2 ppm (6α-F, d, J=48 Hz)

Chromatographic Purity Assessment

HPLC analysis uses a C18 column (4.6×250 mm) with acetonitrile/water (65:35) mobile phase at 1.0 ml/min, detecting at 254 nm. The target compound elutes at 12.3 minutes, well-separated from 6β-fluoro (14.7 min) and deacetylated (9.8 min) impurities.

Comparative Analysis of Synthetic Routes

The table below evaluates three industrial methods for 21-acetate production:

MethodYield (%)6α:6β RatioPurity (%)Cost Index
Selectfluor® Process78.494.9:5.199.31.00
Xenon Difluoride65.288.3:11.797.81.45
Electrochemical71.191.6:8.498.51.22

Data synthesized from patent examples and production records .

Q & A

Q. Table 1: Comparative GR Binding Affinity

CompoundIC₅₀ (nM)Relative Potency
Target Compound0.51.0
Dexamethasone Acetate0.70.71
Betamethasone 21-Acetate0.60.83
Prednisolone5.20.10
Data sourced from receptor binding assays

Q. Table 2: Synthetic Yield Under Different Conditions

StepSolventTemp (°C)Yield (%)Purity (%)
FluorinationCH₂Cl₂-606592
EpoxidationAcetone607895
ChromatographyHexanes/AcetoneRT8599
Adapted from synthesis protocols

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